molecular formula C10H13NO3 B3047398 N-Ethyl-4-hydroxy-3-methoxybenzamide CAS No. 138863-01-1

N-Ethyl-4-hydroxy-3-methoxybenzamide

Cat. No.: B3047398
CAS No.: 138863-01-1
M. Wt: 195.21 g/mol
InChI Key: VUUIAHMBULRITO-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxy-3-methoxybenzamide is an organic compound belonging to the class of methoxyphenols. It is characterized by the presence of an ethyl group attached to the nitrogen atom of the benzamide structure, with hydroxy and methoxy groups attached to the benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-3-methoxybenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Ethyl-4-hydroxy-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-hydroxy-3-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, along with an ethyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-ethyl-4-hydroxy-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-11-10(13)7-4-5-8(12)9(6-7)14-2/h4-6,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUIAHMBULRITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617677
Record name N-Ethyl-4-hydroxy-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138863-01-1
Record name N-Ethyl-4-hydroxy-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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